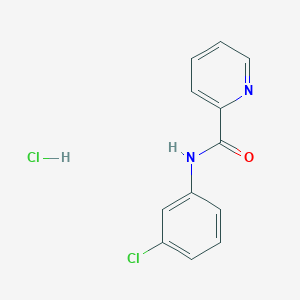
N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C12H10Cl2N2O and its molecular weight is 269.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chlorophenyl)pyridine-2-carboxamide; hydrochloride is a compound that has garnered attention due to its significant biological activity, particularly in neuropharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C12H9ClN2O
- Molar Mass : 232.67 g/mol
- Density : 1.341 g/cm³ (predicted)
N-(3-chlorophenyl)pyridine-2-carboxamide; hydrochloride functions primarily as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Its interaction with this receptor is characterized by:
- EC50 Values :
- Rat mGlu4: 290 nM
- Human mGlu4: 1.1 µM
Additionally, it exhibits antagonistic activity towards mGlu5 receptors and positive allosteric regulatory activity at mGlu6 receptors. The compound also interacts with monoamine oxidase A and B (MAO-A and MAO-B), indicating its potential role in modulating neurotransmitter levels, which is crucial for conditions such as anxiety and schizophrenia .
Biological Activity Overview
The compound's biological activities can be summarized as follows:
| Activity Type | Description |
|---|---|
| Positive Allosteric Modulation | Enhances mGlu4 receptor activity, potentially improving synaptic transmission in glutamatergic pathways. |
| Antagonistic Activity | Inhibits mGlu5 receptor function, which may help in conditions characterized by excessive glutamate signaling. |
| Monoamine Oxidase Interaction | Inhibits MAO-A and MAO-B, contributing to increased levels of neurotransmitters like serotonin and dopamine. |
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals the unique pharmacological profile of N-(3-chlorophenyl)pyridine-2-carboxamide; hydrochloride:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)pyridine-3-carboxamide | C12H9ClN2O | Different receptor modulation profiles |
| 6-Amino-N-(3-ethoxyphenyl)pyridine-2-carboxamide | C12H14N2O | Known for enzyme inhibition potential |
| 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide | C14H13ClN2O | Used as an impurity reference material in studies |
This table illustrates that while there are compounds with similar structures, N-(3-chlorophenyl)pyridine-2-carboxamide; hydrochloride's selective modulation at mGlu4 receptors sets it apart from others.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Neuropharmacological Implications :
- A study demonstrated that N-(3-chlorophenyl)pyridine-2-carboxamide; hydrochloride could significantly reduce anxiety-like behaviors in rodent models by modulating glutamate signaling pathways.
- Interaction with MAO Enzymes :
-
Potential in Treating Schizophrenia :
- Given its profile as a PAM at mGlu4 and antagonist at mGlu5, this compound is being evaluated for its efficacy in alleviating symptoms associated with schizophrenia, where glutamate dysregulation is prevalent.
Properties
IUPAC Name |
N-(3-chlorophenyl)pyridine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O.ClH/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11;/h1-8H,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNNJOSFWZBQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














